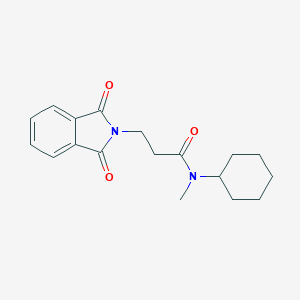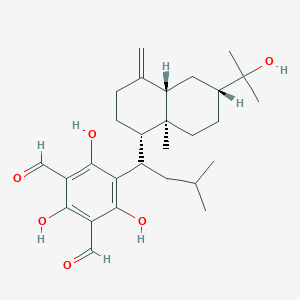
11-Hydroxyrankinidine
Vue d'ensemble
Description
11-Hydroxyrankinidine is an alkaloid compound isolated from the plant Gelsemium elegans . It is known for its complex molecular structure, which includes a spiroindole framework. The chemical formula of this compound is C20H24N2O4, and it has a molecular weight of 356.42 g/mol
Applications De Recherche Scientifique
11-Hydroxyrankinidine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard and analytical reagent in various chemical analyses.
Biology: The compound is studied for its potential bioactive properties, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of pain and inflammation.
Industry: It is used in the development of new pharmaceuticals and as a model compound in drug discovery
Safety and Hazards
Safety data sheets suggest that in case of exposure, one should move to fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately . Skin contact requires immediate removal of contaminated clothing, washing off with soap and plenty of water, and consulting a doctor .
Mécanisme D'action
Target of Action
11-Hydroxyrankinidine is an alkaloid compound isolated from the whole plant of Gelsemium elegans . The primary targets of this compound are EGFR, JAK1, and AKT1 . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and survival.
Mode of Action
This compound interacts with its targets through molecular docking . It matches well with the active pockets of its crucial targets, forming a complex with a relatively stable structure through hydrogen bonds and other interactions .
Biochemical Pathways
The compound is involved in several biochemical pathways, including the neuroactive ligand-receptor interaction signaling pathway, calcium signaling pathway, and MAPK signaling pathway . These pathways are critical for cellular communication and response to external stimuli.
Pharmacokinetics
It has a molecular weight of 356.42 and a boiling point of 550.8℃ at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with its targets. The 11-hydroxyrankinidin-EGFR complex was found to be stable throughout the entire molecular dynamics simulation . This stability suggests that the compound may have a sustained effect on its targets, potentially leading to long-lasting cellular responses.
Analyse Biochimique
Biochemical Properties
It has been suggested that it may inhibit the phosphodiesterase enzyme
Cellular Effects
It is suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It has been suggested that it may bind with the active pockets of crucial targets, such as EGFR, JAK1, and AKT1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxyrankinidine typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the formation of the spiroindole core through a series of cyclization reactions. The reaction conditions often involve the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate . The final steps usually include hydroxylation and methylation reactions to introduce the hydroxyl and methoxy groups, respectively.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. it can be produced in small quantities for research purposes using advanced organic synthesis techniques. The process involves stringent control of temperature, pressure, and pH to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Hydroxyrankinidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Comparaison Avec Des Composés Similaires
Humantenine: Another alkaloid with a similar spiroindole structure.
Gelsemine: An alkaloid from the same plant, Gelsemium elegans, with different bioactive properties.
Koumine: A related compound with analgesic and anti-inflammatory effects.
Uniqueness: 11-Hydroxyrankinidine is unique due to its specific hydroxyl and methoxy functional groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit phosphodiesterase and bind to EGFR sets it apart from other similar compounds .
Propriétés
IUPAC Name |
(7Z)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-3-11-9-21-16-8-20(18-7-13(11)14(16)10-26-18)15-5-4-12(23)6-17(15)22(25-2)19(20)24/h3-6,13-14,16,18,21,23H,7-10H2,1-2H3/b11-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALAMCOLIJTCTR-QDEBKDIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122590-03-8 | |
| Record name | 11-Hydroxyrankinidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122590038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B241799.png)

![[(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B241803.png)
![Benzyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B241804.png)

![6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241834.png)
![1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B241837.png)

![2-(3-chlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B241845.png)
![7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241847.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241852.png)
![7-Bromo-1-(2-fluorophenyl)-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241853.png)

![9-cyclopropyl-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B241869.png)
